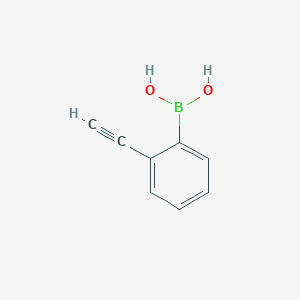

(2-Ethynylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethynylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDKWIRBSWWARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905926-85-4 | |

| Record name | (2-Ethynylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Bifunctional Linchpin in Modern Synthesis

An In-Depth Technical Guide to (2-Ethynylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS Number: 905926-85-4) has emerged as a uniquely versatile building block in the synthetic chemist's toolbox. Its structure incorporates two highly valuable and orthogonally reactive functional groups: a boronic acid and a terminal alkyne. This duality allows for selective, stepwise elaboration of a central phenyl ring, making it an ideal scaffold for constructing complex molecular architectures.

The boronic acid moiety is a classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds between sp²-hybridized centers.[1][2][3] Concurrently, the terminal alkyne group is primed for a host of transformations, most notably the Sonogashira coupling, as well as cycloadditions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[4][5][6]

This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility in the fields of drug discovery and materials science.

| Property | Value |

| CAS Number | 905926-85-4 |

| Molecular Formula | C₈H₇BO₂[7] |

| Molecular Weight | 145.95 g/mol [7] |

| Physical Form | Solid |

| Melting Point | 93-96 °C |

| IUPAC Name | 2-ethynylphenylboronic acid |

| InChI Key | SRDKWIRBSWWARM-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of the ethynyl group and the boronic acid moiety onto a benzene ring precursor. A common conceptual pathway involves the use of an ortho-dihalogenated benzene, followed by selective functionalization. For instance, a Sonogashira coupling could be performed on a substrate like 2-bromoiodobenzene to introduce the alkyne, followed by a metal-halogen exchange and subsequent borylation at the remaining halide position.

Characterization: Proper characterization is crucial to confirm the purity and identity of the material.

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, typically in the 7.2-7.8 ppm range, and a sharp singlet for the acetylenic proton around 3.0-3.5 ppm. The broad singlet for the boronic acid's -OH protons may also be visible, often in the 8.0-8.5 ppm range, though its position can vary and it may exchange with trace water.

-

¹³C NMR: Aromatic carbons will appear in the 125-140 ppm region. The two sp-hybridized carbons of the alkyne will have distinct signals, typically around 80-90 ppm. The carbon atom directly attached to the boron (the ipso-carbon) will show a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: This technique is highly diagnostic for boronic acids and their derivatives.[8] For this compound, a single, broad resonance is expected in the range of δ 28-33 ppm (relative to BF₃·OEt₂), which is characteristic of an sp²-hybridized aryl boronic acid.[9]

-

-

Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the compound.

Core Reactivity: A Tale of Two Couplings

The synthetic power of this compound lies in its ability to undergo two of the most important palladium-catalyzed cross-coupling reactions selectively.

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis, a structural motif prevalent in many approved drugs.[2][10] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[1][3]

Causality in Protocol Design: The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[11][12] The palladium catalyst, supported by phosphine ligands, cycles between Pd(0) and Pd(II) oxidation states to orchestrate the bond formation.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the aryl halide partner (e.g., 4-bromoanisole, 1.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

The Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira reaction couples the terminal alkyne with an aryl or vinyl halide, utilizing a dual-catalyst system of palladium and a copper(I) salt.[4][6] This reaction is exceptionally useful for creating conjugated systems found in organic electronics and for installing a versatile alkyne handle for further functionalization.[5]

Causality in Protocol Design: The copper(I) cocatalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium(II) center, facilitating the key C-C bond formation.[6] The amine base serves both to deprotonate the alkyne and to act as a solvent and ligand.

Figure 2: Catalytic Cycles of the Sonogashira Reaction.

Step-by-Step Protocol: Sonogashira Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.1 eq.), the aryl halide partner (e.g., 4-iodotoluene, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) cocatalyst (e.g., CuI, 4 mol%).

-

Solvent and Base: Add a degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with aqueous NH₄Cl, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Applications in Drug Discovery and Materials Science

The true elegance of this compound is realized in multi-step syntheses where its orthogonal reactivity is exploited. A medicinal chemist can first perform a Suzuki coupling to build a core biaryl structure and then use the alkyne as a handle for late-stage diversification or for conjugation to a biomolecule. This strategy is invaluable in the design and discovery of new pharmaceutical agents.[13][14] Boronic acids themselves are increasingly being incorporated into drug candidates as they can form reversible covalent bonds with biological targets.[15][16]

Figure 3: Orthogonal Synthetic Strategies using the Reagent.

In materials science, the rigid, linear geometry of the aryl-alkyne linkage formed via Sonogashira coupling is highly desirable for creating conjugated polymers and oligomers with specific photophysical or electronic properties. The boronic acid function can be used to anchor these materials to surfaces or to introduce further complexity into their structures.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care, following good laboratory practices.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[17][18]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[17][19] A lab coat is mandatory.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[18] If dusts are generated, a particle respirator may be necessary.[17]

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[17][18] Do not eat, drink or smoke when using this product.[19][20]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[18][20] Recommended storage is at 2-8°C under an inert atmosphere, as boronic acids can be sensitive to moisture and air.[17]

Hazard Summary:

| Hazard Class | GHS Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[19] | P264, P270, P301+P312, P330, P501[19] |

| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352, P362+P364 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| STOT - Single Exposure | H335: May cause respiratory irritation. | P261, P271, P304+P340, P403+P233, P405 |

Conclusion

This compound is more than just another chemical reagent; it is a strategic tool for molecular design. Its pre-installed, orthogonally reactive handles—the boronic acid and the alkyne—grant chemists efficient and controlled access to a wide range of disubstituted aromatic compounds. This capability is of paramount importance in the rapid generation of chemical libraries for drug screening and in the systematic development of new functional materials. By understanding its properties and mastering its core reactivity, researchers can significantly accelerate their discovery programs.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- Safety Data Sheet - Aaronchem. (2024). Aaronchem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- This compound | 905926-85-4 - Sigma-Aldrich.Sigma-Aldrich.

- Phenylboronic acid - SAFETY D

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (2012). The Royal Society of Chemistry.

- This compound | 905926-85-4 | FLB92685.Biosynth.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.Boron-pharm.

- This compound | 905926-85-4 - Sigma-Aldrich.Sigma-Aldrich.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.

- Suzuki reaction - Wikipedia.Wikipedia.

- Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry.

- Suzuki Coupling - Organic Chemistry Portal.Organic Chemistry Portal.

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2021). MDPI.

- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.

- Sonogashira Coupling - Organic Chemistry Portal.Organic Chemistry Portal.

- B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). Journal of Organic Chemistry.

- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.

- Sonogashira coupling - Wikipedia.Wikipedia.

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. This compound | 905926-85-4 | FLB92685 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 16. mdpi.com [mdpi.com]

- 17. aaronchem.com [aaronchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

(2-Ethynylphenyl)boronic acid: A Technical Guide to a Versatile Bifunctional Reagent

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the structure, properties, synthesis, and applications of (2-Ethynylphenyl)boronic acid. As a bifunctional molecule, possessing both a reactive boronic acid and a terminal alkyne, it represents a uniquely versatile building block in modern organic synthesis. This guide moves beyond simple procedural outlines to provide insights into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Strategic Advantage of Bifunctionality

This compound is an organic compound that has gained significant traction as a molecular scaffold and synthetic intermediate.[1] Its strategic value lies in the orthogonal reactivity of its two key functional groups:

-

The Boronic Acid Moiety [-B(OH)₂]: This group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2][3][4] The stability, low toxicity, and broad functional group tolerance of boronic acids have made them indispensable in the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[5][6][7]

-

The Ethynyl Group [-C≡CH]: The terminal alkyne is a highly versatile functional handle. It can participate in a wide array of transformations, including Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and various hydrofunctionalization reactions.

The ortho-disposition of these two groups on a phenyl ring provides a rigid framework, allowing for the controlled, stepwise construction of complex, three-dimensional molecular architectures. This makes this compound a powerful tool for creating chemical libraries and exploring structure-activity relationships in drug discovery.[8]

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 905926-85-4 | [1] |

| Molecular Formula | C₈H₇BO₂ | [1] |

| Molecular Weight | 145.95 g/mol | [1] |

| Appearance | Solid | [9] |

| Melting Point | 93-96 °C | [9] |

| Purity | Typically ≥97% or ≥98% | [9][10][11] |

| InChI Key | SRDKWIRBSWWARM-UHFFFAOYSA-N | [9] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [9] |

The specified storage conditions are critical. Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] While this process is often reversible upon exposure to water, storing the compound under refrigeration and in a sealed, dry environment minimizes this transformation, ensuring the reagent's integrity and reactivity.

Synthesis: A General Protocol

While this compound is commercially available, understanding its synthesis is valuable for specialized applications or derivatization. A common and reliable method involves the borylation of a corresponding organometallic species derived from a protected 2-ethynylaryl halide.

The causality for this multi-step approach is rooted in functional group compatibility. The acidic proton of the terminal alkyne is incompatible with the highly basic organolithium or Grignard reagents required for borylation. Therefore, a protecting group, such as trimethylsilyl (TMS), is installed on the alkyne. This protecting group is stable to the borylation conditions and can be cleanly removed in the final step.

Workflow for Synthesis of this compound

Sources

- 1. This compound | 905926-85-4 | FLB92685 [biosynth.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. This compound | 905926-85-4 [sigmaaldrich.com]

- 10. 905926-85-4 | this compound - AiFChem [aifchem.com]

- 11. BioOrganics [bioorganics.biz]

An In-depth Technical Guide to the Lewis Acidity of (2-Ethynylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Ethynylphenyl)boronic acid is a fascinating molecular entity poised at the intersection of π-rich functionality and the electron-deficient nature of boron. This guide provides a comprehensive technical overview of the Lewis acidity of this compound, a critical parameter governing its reactivity and potential applications in catalysis and materials science. While direct experimental quantification of this compound's Lewis acidity is not extensively documented in publicly accessible literature, this document synthesizes fundamental principles of physical organic chemistry and established methodologies to provide a robust framework for its characterization. We will delve into the structural and electronic factors influencing its acidity, outline detailed experimental and computational protocols for its precise measurement, and discuss its potential utility as a tunable Lewis acid catalyst.

Introduction: The Unique Profile of this compound

Boronic acids, characterized by a trivalent boron atom bonded to an organic substituent and two hydroxyl groups, are quintessential Lewis acids.[1] The vacant p-orbital on the boron atom readily accepts electron density from Lewis bases, a fundamental property that underpins their widespread use in Suzuki-Miyaura cross-coupling reactions, carbohydrate sensing, and as enzyme inhibitors.[1] The Lewis acidity of an arylboronic acid is intricately modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance acidity by inductively pulling electron density away from the boron center, making it more electrophilic. Conversely, electron-donating groups diminish Lewis acidity.

This compound presents a particularly interesting case. The ethynyl (acetylenic) group, with its sp-hybridized carbons, possesses a unique combination of electronic properties. It is a π-system capable of resonance interactions and is also known to be weakly electron-withdrawing through inductive effects. Its placement at the ortho position introduces the potential for direct through-space interactions with the boronic acid moiety, which could significantly influence its Lewis acidic character. A thorough understanding of this acidity is paramount for rationally designing its applications.

Structural and Electronic Factors Governing Lewis Acidity

The Lewis acidity of this compound is a manifestation of several key structural and electronic parameters.

The Inductive and Resonance Effects of the Ethynyl Group

The sp-hybridized carbons of the ethynyl group are more electronegative than sp²-hybridized carbons of the phenyl ring. This leads to an inductive electron withdrawal (-I effect) from the ring, which in turn is transmitted to the boronic acid group. This effect is expected to increase the electrophilicity of the boron atom and thus enhance its Lewis acidity compared to unsubstituted phenylboronic acid.

Resonance effects (+R or -R) of the ethynyl group are more complex. The π-system of the triple bond can, in principle, donate or accept electron density. However, the primary electronic influence of an ethynyl substituent on an aromatic ring is generally considered to be weakly electron-withdrawing.

Intramolecular Interactions

The ortho disposition of the ethynyl and boronic acid groups allows for the possibility of intramolecular interactions that could modulate Lewis acidity. One such possibility is an intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid and the π-electron cloud of the alkyne. Such an interaction could influence the orientation of the B(OH)₂ group and subtly affect the electron density at the boron center.

The logical relationship between the substituent's electronic properties and the resulting Lewis acidity is depicted in the following diagram:

Figure 2. Workflow for the computational determination of Fluoride Ion Affinity (FIA).

Similar to FIA, the ammonia affinity (AA) is the calculated enthalpy of reaction with ammonia. It is another robust theoretical descriptor of Lewis acidity.

Mapping the molecular electrostatic potential onto the electron density surface can visually indicate the electrophilicity of the boron atom. A more positive (blue) region around the boron atom suggests a higher Lewis acidity.

Predicted Lewis Acidity and Potential Applications

Based on the electron-withdrawing nature of the ethynyl group, it is predicted that This compound will exhibit a higher Lewis acidity than unsubstituted phenylboronic acid . The precise magnitude of this enhancement requires the experimental and computational characterization outlined above.

This tunable Lewis acidity, combined with the reactive alkyne handle, opens up a range of potential applications:

-

Lewis Acid Catalysis: It could serve as a catalyst for reactions such as Diels-Alder, Friedel-Crafts, and carbonyl activations. The ethynyl group could be further functionalized to immobilize the catalyst on a solid support.

-

Polymer Synthesis: The bifunctional nature of the molecule makes it an attractive monomer for the synthesis of conjugated polymers with interesting optoelectronic properties.

-

Sensing and Recognition: The boronic acid moiety can be used for saccharide recognition, and the alkyne can be functionalized with a fluorophore for signaling purposes.

Conclusion

This compound is a molecule with significant potential, largely dictated by its Lewis acidic character. This guide has provided a theoretical framework and a detailed set of experimental and computational protocols for the in-depth characterization of this crucial property. By systematically applying these methodologies, researchers can unlock a quantitative understanding of its Lewis acidity, paving the way for its rational application in catalysis, materials science, and drug development.

References

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. ChemRxiv. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [Link]

-

This compound (C8H7BO2). PubChemLite. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Periodic trends and index of boron LEwis acidity. PubMed. [Link]

-

11 B NMR Chemical Shifts. San Diego State University Chemistry. [Link]

-

Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes. Semantic Scholar. [Link]

Sources

An In-depth Technical Guide to the Acidity and pKa of (2-Ethynylphenyl)boronic Acid

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa value of (2-ethynylphenyl)boronic acid, a versatile reagent in organic synthesis and materials science. In the absence of a directly measured experimental value, this paper establishes a reliable pKa estimation through a detailed examination of the electronic and steric effects of the ortho-ethynyl substituent. By comparing this compound with a range of other ortho-substituted phenylboronic acids, we elucidate the factors governing its acidity. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of its pKa via potentiometric and UV-Vis spectrophotometric titrations, as well as an overview of computational prediction methodologies. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals employing this compound in their work.

Introduction: The Significance of this compound and its Acidity

This compound is a bifunctional reagent that has garnered significant interest in synthetic chemistry. The presence of both a boronic acid moiety and a terminal alkyne allows for orthogonal reactivity, making it a valuable building block in the construction of complex molecular architectures, including pharmaceuticals, functional polymers, and molecular sensors. The boronic acid group is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property extensively utilized in carbohydrate sensing and drug delivery.

The acidity of a boronic acid, quantified by its pKa value, is a critical parameter that dictates its chemical behavior and application potential. Boronic acids are not Brønsted acids but rather Lewis acids, accepting a hydroxide ion from an aqueous solution to form a more stable, tetracoordinate boronate anion. This equilibrium is fundamental to their utility:

-

Reactivity in Cross-Coupling: The formation of the boronate species is a key step in the transmetalation cycle of Suzuki-Miyaura reactions. The pKa influences the optimal pH for these reactions.

-

Diol Binding Affinity: The interaction with diols is pH-dependent, with stronger binding generally observed at pH values near or above the pKa of the boronic acid, where the tetrahedral boronate form is more prevalent.

-

Solubility and Pharmacokinetics: For pharmaceutical applications, the pKa value significantly impacts the solubility, absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Understanding the pKa of this compound is therefore paramount for designing and optimizing synthetic protocols and for the rational design of new functional molecules.

Estimating the pKa of this compound: A Substituent Effect Analysis

Fundamental Principles of Phenylboronic Acid Acidity

The parent phenylboronic acid has an experimental pKa in the range of 8.64–8.90.[1] Substituents on the phenyl ring modulate this acidity by altering the electron density at the boron center.

-

Electronic Effects: Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, stabilizing the resulting negative charge on the boronate anion and thus lowering the pKa (increasing acidity). Conversely, electron-donating groups (EDGs) decrease acidity, leading to a higher pKa. These effects are a combination of induction (through-sigma bonds) and resonance (through-pi systems).

-

Steric Effects: Substituents in the ortho position can introduce steric hindrance, which may destabilize the planar trigonal boronic acid or the tetrahedral boronate anion, thereby influencing the pKa.

-

Intramolecular Interactions: Ortho-substituents with lone pairs or hydrogen bond donors/acceptors can form intramolecular hydrogen bonds with the boronic acid group, which can significantly impact acidity.

The Dual Electronic Nature of the Ethynyl Group

The ethynyl (–C≡CH) group exhibits a nuanced electronic character:

-

Inductive Effect (-I): The sp-hybridized carbon atoms of the alkyne are more electronegative than the sp2-hybridized carbons of the phenyl ring. This results in an electron-withdrawing inductive effect, which is expected to increase the acidity of the boronic acid (lower the pKa).[2][3]

-

Resonance Effect (+R/-R): The ethynyl group can act as a weak electron-releasing group via resonance by donating its π-electrons to the ring. However, it can also exhibit an electron-withdrawing resonance effect. In the context of electrophilic aromatic substitution, it is generally considered a deactivating group, suggesting an overall electron-withdrawing character from the meta position but a less deactivating or even slightly activating character from the para position due to resonance.

For an ortho-substituent, both inductive and resonance effects are at play. Given the proximity, the strong -I effect of the sp-hybridized carbons is expected to be a dominant factor in increasing acidity.

Comparative Analysis with other ortho-Substituted Phenylboronic Acids

To bracket the pKa of this compound, we can compare it with other ortho-substituted analogs with known pKa values. The Hammett equation, which provides a good correlation for meta- and para-substituted compounds, is unreliable for ortho-substituents due to the complexity of steric and intramolecular effects.[4][5] Therefore, a direct comparison is more insightful.

| Ortho-Substituent | Known/Predicted pKa | Predominant Electronic Effect | Key Features Affecting Acidity |

| -H (Phenylboronic acid) | ~8.8[6] | Reference | Baseline acidity. |

| -CHO (Formyl) | ~7.8[7] | Strong -I, -R | Strong electron-withdrawing character; potential for intramolecular H-bonding stabilizes the boronate.[5] |

| -CN (Cyano) | ~7.98 (Predicted)[1] | Strong -I, -R | Very strong electron-withdrawing group. |

| -COOH (Carboxy) | ~5.3 (for dihydrate) | Strong -I, -R | Significant acidity increase due to strong electron withdrawal and potential for intramolecular interactions. |

| -CH=CH₂ (Vinyl) | ~8.53 (Predicted)[8] | Weak -I, Weak +R | sp2 carbons are slightly more electronegative than sp3, but less than sp. A small acidifying effect is expected. |

| -C≡CH (Ethynyl) | Estimated: 8.0 - 8.4 | Strong -I, Weak R | Strong inductive withdrawal from sp carbons is the key factor. |

The vinyl group (-CH=CH₂), with its sp2-hybridized carbons, is only slightly more electron-withdrawing than an alkyl group and results in a predicted pKa of ~8.5, very close to the parent compound. In contrast, the ethynyl group (-C≡CH) has sp-hybridized carbons, which are significantly more electronegative. This strong inductive withdrawal is expected to lower the pKa of this compound substantially more than the vinyl group.

While not as strongly electron-withdrawing as a formyl or cyano group, the ethynyl group's inductive effect is significant. Therefore, it is reasonable to estimate that the pKa of this compound will be lower than that of phenylboronic acid and 2-vinylphenylboronic acid, but likely higher than that of 2-formylphenylboronic acid and 2-cyanophenylboronic acid.

Estimated pKa for this compound: 8.0 - 8.4

This estimation positions it as a moderately stronger acid than the parent phenylboronic acid, with its acidity primarily enhanced by the inductive effect of the ortho-ethynyl substituent.

Experimental Determination of pKa

To obtain a precise pKa value, experimental determination is essential. Potentiometric and UV-Vis spectrophotometric titrations are the most common and reliable methods.

Potentiometric Titration Protocol

Potentiometric titration involves monitoring the pH of a solution of the boronic acid as a standardized titrant (e.g., NaOH) is added incrementally. The pKa is determined from the resulting titration curve.

Workflow for Potentiometric Titration:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C).

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of purified water to create a solution of approximately 1-5 mM. If solubility is limited, a co-solvent like methanol can be used, but the pKa value obtained will be an apparent pKa (pKa') for that specific solvent system.

-

Prepare a standardized solution of ~0.1 M NaOH, free from carbonate.

-

Add a background electrolyte, such as KCl (to a final concentration of 0.15 M), to maintain constant ionic strength throughout the titration.[9]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the boronic acid solution into a thermostated titration vessel.

-

Immerse the calibrated pH electrode and a magnetic stir bar. Allow the temperature to equilibrate.

-

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[9]

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

The equivalence point is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

UV-Vis Spectrophotometric Titration Protocol

This method is highly sensitive and requires less sample than potentiometry. It relies on the principle that the acidic (trigonal) and basic (tetracoordinate boronate) forms of the boronic acid have different UV-Vis absorption spectra.

Workflow for Spectrophotometric Titration:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Steps:

-

Solution Preparation:

-

Prepare a series of buffer solutions of constant ionic strength covering the pH range of interest (e.g., from pH 7 to 10, in 0.2 pH unit increments).

-

Prepare a concentrated stock solution of this compound in a solvent that does not interfere with the measurement (e.g., methanol).

-

-

Spectral Measurement:

-

For each buffer solution, add a small, identical aliquot of the boronic acid stock solution to a quartz cuvette to ensure the final concentration is constant across all samples. The final concentration of the organic co-solvent should be kept low (e.g., <2% v/v) to minimize its effect on the aqueous pKa.[10]

-

Record the UV-Vis spectrum for each buffered sample.

-

Also, record the spectrum of the fully protonated form in a strongly acidic solution (e.g., pH 2) and the fully deprotonated (boronate) form in a strongly basic solution (e.g., pH 12).

-

-

Data Analysis:

-

Overlay the spectra to identify the isosbestic point(s) and the wavelength of maximum absorbance difference between the acidic and basic forms.

-

Plot the absorbance at this analytical wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

The pKa can be calculated by fitting the data to the following equation, a linearized form of the Henderson-Hasselbalch equation: pKa = pH - log[(A - A_a) / (A_b - A)] where A is the absorbance at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.

-

Computational pKa Prediction

Quantum chemical calculations can provide a theoretical estimate of the pKa. While computationally intensive, these methods can be valuable for predicting trends and understanding the electronic factors that influence acidity.

Methods like Density Functional Theory (DFT) with a continuum solvation model (e.g., SMD or PCM) are commonly used. The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution.[11]

Logical Flow of Computational pKa Prediction:

Caption: Conceptual workflow for computational pKa prediction.

It is crucial to consider multiple low-energy conformers of both the acid and its conjugate base to achieve accurate results, as this multi-structure approach better reflects the experimental reality.[11] However, it should be noted that computational methods can have inherent errors, with deviations of ±1.5 pKa units not being uncommon for boronic acids.[12]

Conclusion

While a direct experimental pKa value for this compound is not documented, a comprehensive analysis of substituent effects allows for a reliable estimation of 8.0 - 8.4 . This value reflects the significant acidifying influence of the electron-withdrawing inductive effect of the ortho-ethynyl group. This places it as a moderately stronger acid than phenylboronic acid, a critical consideration for its application in organic synthesis and medicinal chemistry. For definitive characterization, this guide provides detailed, actionable protocols for its experimental determination using potentiometric and UV-Vis spectrophotometric titrations. The principles and methodologies outlined herein offer a robust framework for scientists working with this and other novel boronic acids, enabling more precise control over reaction conditions and a deeper understanding of molecular behavior.

References

-

Popr M, et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Med Chem Lett. 2015;6(10):1094-1098. [Link]

-

A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Request PDF on ResearchGate. [Link]

-

Peters, GM, et al. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. 2018;3(12):17863-17870. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaguidances. [Link]

-

de Jesus Hiller, N, et al. On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. 2022;27(21):7555. [Link]

-

Kuś, P, et al. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. J Org Chem. 2013;78(11):5566-5576. [Link]

-

Sporzynski, A, et al. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. 2024;29(11):2713. [Link]

-

UV-Vis Spectrometry, pKa of a dye. Course Hero. [Link]

-

The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

-

Eaborn, C, et al. Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. J. Chem. Soc. B. 1969:859-862. [Link]

-

Resonance and Induction Tutorial. University of Wisconsin-Platteville. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

-

Hammett substituent constants. Stenutz. [Link]

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience.

-

Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes. ResearchGate. [Link]

-

Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Brilliant. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. [Link]

-

A Survey of Hammett Substituent Constants. YouTube. [Link]

-

2-carboxyphenylboronic acid - 149105-19-1 - Structure, Synthesis, Properties. ChemSrc. [Link]

-

Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis. 2013;81-82:1-13. [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

Sources

- 1. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. elearning.univ-mila.dz [elearning.univ-mila.dz]

- 4. ishigirl.tripod.com [ishigirl.tripod.com]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-VINYLPHENYLBORONIC ACID price,buy 2-VINYLPHENYLBORONIC ACID - chemicalbook [m.chemicalbook.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Navigating the Landscape of Arylboronic Acid Stability: Mechanisms, Mitigation, and Methodologies

An In-depth Technical Guide

Abstract

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as cornerstones of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends into materials science, medicinal chemistry, and chemical biology as sensors and reversible covalent binders. However, the benchtop and in-solution instability of many arylboronic acids presents a significant and often underestimated challenge, leading to diminished reaction yields, complex product mixtures, and poor reproducibility. This guide provides a comprehensive technical overview of the primary degradation pathways affecting arylboronic acids—oxidative deboronation, protodeboronation, and boroxine formation. We will delve into the underlying mechanisms, explore the key factors influencing stability, and present field-proven strategies for mitigation. This document is intended for researchers, chemists, and drug development professionals who seek to harness the full synthetic potential of arylboronic acids by mastering their inherent reactivity and stability profiles.

The Duality of Reactivity: Understanding the Instability of Arylboronic Acids

The synthetic utility of arylboronic acids stems from the unique electronic nature of the boron atom—it is sp² hybridized with a vacant p orbital, rendering it an electrophilic Lewis acid. This vacancy is the very feature that facilitates the crucial transmetalation step in cross-coupling cycles. However, this same electrophilicity makes the C–B bond susceptible to cleavage through several competing, and often detrimental, degradation pathways. An effective understanding of these pathways is the first principle in designing robust synthetic protocols and ensuring the long-term integrity of these valuable building blocks.

Oxidative Deboronation: The Aerobic Threat

Oxidative deboronation, or oxidation, is the conversion of an arylboronic acid to a phenol and boric acid. This process is particularly problematic in biological contexts and can be a significant side reaction under aerobic synthetic conditions.[1][2][3] The mechanism involves the attack of a nucleophilic oxidant, such as a hydroperoxide anion, on the electrophilic boron center to form a tetrahedral boronate intermediate.[3][4] This is followed by a rate-limiting, concerted 1,2-migration of the aryl group from the boron to the oxygen atom, with concomitant cleavage of the O–O bond. The resulting borate ester is then rapidly hydrolyzed to yield the corresponding phenol.[3][4]

Many common laboratory conditions can promote this pathway. The presence of air (O₂), residual peroxides in solvents (e.g., THF, ethers), or certain metal catalysts can generate reactive oxygen species (ROS) that accelerate this degradation.[1][5]

Protodeboronation: The Solvent's Role in Cleavage

One of the most common non-oxidative decomposition pathways is protodeboronation, the formal replacement of the boronic acid moiety with a hydrogen atom (Ar–B(OH)₂ → Ar–H).[6][7] This reaction is a significant source of impurity generation, particularly during Suzuki-Miyaura cross-coupling reactions, which are typically run under basic aqueous conditions that can promote this side reaction.[8]

The mechanism of protodeboronation is highly dependent on pH.[7][9]

-

Base-Catalyzed: At high pH, the boronic acid exists as the anionic tetrahedral boronate species [ArB(OH)₃]⁻. For electron-rich or simple arylboronic acids, the mechanism often involves ipso-protonation of this boronate. However, for highly electron-deficient systems, the reaction can proceed through the liberation of a transient aryl anion, which is then quenched by a proton source.[6]

-

Acid-Catalyzed: Under acidic conditions, the reaction can also proceed, often involving protonation of one of the hydroxyl groups, facilitating C-B bond cleavage.[10]

Certain classes of arylboronic acids are notoriously susceptible to protodeboronation, including those bearing electron-deficient rings and many heteroaromatic derivatives (e.g., 2-pyridyl, 2-thienyl).[8][11]

Boroxine Formation: A Deceptive Equilibrium

In the solid state and in non-aqueous solutions, arylboronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[12][13][14] This is a dehydration reaction where three molecules of boronic acid condense to form one boroxine molecule and three molecules of water.

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

While not a destructive degradation pathway, this equilibrium has significant practical implications:

-

Stoichiometry: A sample of what is assumed to be pure arylboronic acid may contain a substantial percentage of the corresponding boroxine, leading to inaccurate measurements and incorrect reagent stoichiometry in reactions.

-

Reactivity: Boroxines can exhibit different reactivity profiles compared to their monomeric acid counterparts.[15]

-

Solubility: The formation of the less polar boroxine can alter the solubility characteristics of the reagent.

The position of this equilibrium is influenced by factors such as the electronic nature of the aryl group (electron-donating groups tend to favor boroxine formation), temperature, and, most critically, the presence of water.[12][16] The addition of water will drive the equilibrium back towards the boronic acid monomer.

Factors Governing Arylboronic Acid Stability

The stability of an arylboronic acid is not an intrinsic constant but a function of its molecular structure and its environment. A thorough understanding of these factors is critical for predicting and controlling degradation.

| Factor | Impact on Stability | Mechanistic Rationale |

| Electronic Effects | Electron-withdrawing groups (EWGs) can increase susceptibility to protodeboronation but decrease the rate of oxidation.[2][3][6] | EWGs stabilize the transient aryl anion that can form during base-catalyzed protodeboronation.[6] Conversely, they reduce electron density at the boron center, slowing the rate-limiting aryl migration step in oxidation.[2][17] |

| pH | High pH (>10) generally accelerates base-catalyzed protodeboronation.[8] Oxidation rates are also pH-dependent, often peaking near the pKa of the boronic acid. | High pH favors the formation of the more reactive tetrahedral boronate anion [ArB(OH)₃]⁻, which is a key intermediate in both protodeboronation and oxidation pathways.[6][7] |

| Aryl Substituents | Ortho-substituents can provide steric hindrance, potentially slowing degradation. However, some ortho groups can participate in intramolecular catalysis, accelerating decomposition.[18] | Steric bulk can impede the approach of reactants. Neighboring groups with hydrogen-bonding capability (e.g., for 2-pyridyl boronic acid) can stabilize transition states, accelerating protodeboronation.[7] |

| Solvent | Protic solvents (water, alcohols) can participate in and accelerate protodeboronation. The presence of water shifts the boroxine equilibrium towards the monomeric acid.[13] | Solvents act as proton sources for protodeboronation and reagents for hydrolysis of borate esters and boroxines. |

| Atmosphere | The presence of oxygen (air) is a prerequisite for oxidative deboronation.[5] | Molecular oxygen can be converted to reactive oxygen species (ROS) that initiate the oxidation cascade. |

| Temperature | Higher temperatures increase the rate of all degradation pathways. | Degradation reactions, like most chemical reactions, have activation energy barriers that are more easily overcome at elevated temperatures. |

Field-Proven Strategies for Stabilization

Mitigating the instability of arylboronic acids is paramount for achieving reliable and reproducible results. Strategies can be broadly categorized into structural modification and the control of external conditions.

Structural Modification: Protecting Group Chemistry

The most robust strategy for stabilizing inherently reactive arylboronic acids is to reversibly mask the boronic acid functional group.

-

Boronate Esters: Esterification with diols is a common and effective strategy.

-

Pinacol Esters (Bpin): While offering enhanced stability over the free acid, pinacol esters are still susceptible to hydrolysis and degradation, complicating their isolation.[19][20]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, air-stable solids that are compatible with chromatography.[11][21] They are designed for "slow-release" chemistry; under basic conditions used for cross-coupling, the MIDA ligand is slowly hydrolyzed to liberate the reactive boronic acid in situ, keeping its ambient concentration low and minimizing degradation.[8][11][21]

-

Sterically Hindered Esters (e.g., Epin): Esters formed from bulky diols, such as 1,1,2,2-tetraethylethylene glycol (Epin), show remarkable stability, even allowing for purification via standard silica gel chromatography, a task that is challenging for most boronic acids and their pinacol esters.[22][23]

-

-

Intramolecular Coordination: Creating an intramolecular dative bond to the vacant p orbital of boron can significantly reduce its Lewis acidity and, consequently, its susceptibility to degradation.

-

Boralactones: The formation of an intramolecular ester with a pendant carboxyl group has been shown to increase oxidative stability by up to 10,000-fold.[2][3] This profound stability enhancement is attributed to the electron-withdrawing nature of the carbonyl group, which disfavors the formation of the electron-rich transition state during the aryl migration step of oxidation.[2][17]

-

Benzoxaboroles: These cyclic boronate esters are another class of compounds that leverage intramolecular stabilization and have found use as pharmaceutical scaffolds.[1]

-

Control of Storage and Reaction Conditions

For moderately stable boronic acids, or when the use of a protecting group is undesirable, careful control of the environment is crucial.

-

Storage: Arylboronic acids should be stored in tightly sealed containers in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[24][25] This minimizes exposure to moisture, oxygen, and light, all of which can accelerate decomposition.

-

Inert Atmosphere: When handling in solution or in reactions, using degassed solvents and maintaining an inert atmosphere can significantly suppress oxidative deboronation.

-

Solvent Choice: Use dry, aprotic solvents whenever possible to minimize sources of protons for protodeboronation and water for boroxine hydrolysis.

-

pH Control: Avoid unnecessarily harsh basic conditions. If a base is required, as in Suzuki-Miyaura coupling, its choice and concentration should be optimized to promote the desired reaction while minimizing protodeboronation.

Analytical Workflows for Stability Assessment

Quantifying the stability of an arylboronic acid is essential for quality control and reaction optimization. A well-designed stability study involves subjecting the compound to stressed conditions and monitoring its degradation over time.

Key Analytical Techniques

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for stability studies. A C18 column is typically used with a mobile phase of acetonitrile and water (often buffered, e.g., with ammonium acetate).[26] Degradation is monitored by the decrease in the peak area of the parent arylboronic acid and the corresponding increase in the peaks of degradation products (e.g., the phenol from oxidation or the Ar-H product from protodeboronation). A key challenge is the poor solubility and retention of the boronic acid itself under some conditions; specialized methods using basic mobile phases or ion-pairing reagents may be required.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for mechanistic and kinetic studies.

-

¹H NMR: Can be used to monitor the disappearance of signals corresponding to the arylboronic acid and the appearance of new signals from degradation products. An internal standard is required for quantification.

-

¹¹B NMR: Provides direct information about the boron environment, allowing for the differentiation between trigonal boronic acids/esters and tetrahedral boronate species.[27]

-

¹⁹F NMR: Extremely useful for studying fluorine-substituted arylboronic acids, which are common but often unstable.[7]

-

Experimental Protocol: HPLC-Based Stability Assay

This protocol provides a general framework for assessing the stability of an arylboronic acid in an aqueous buffered solution.

Objective: To determine the half-life (t½) of an arylboronic acid at a specific pH and temperature.

Materials:

-

Arylboronic acid of interest

-

HPLC-grade acetonitrile (ACN) and water

-

Buffer salts (e.g., sodium phosphate for pH 7.4, sodium carbonate for pH 10)

-

HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Incubator or water bath

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve the arylboronic acid in a minimal amount of ACN or DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

-

Preparation of Incubation Buffer:

-

Prepare the desired aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4). Ensure the final pH is correct.

-

-

Initiation of Stability Study (T=0):

-

To initiate the experiment, dilute the stock solution into the pre-warmed incubation buffer (37°C) to a final concentration of ~100 µM. The final percentage of organic solvent should be low (<5%) to ensure it does not significantly alter the aqueous conditions.

-

Immediately withdraw an aliquot, quench the degradation if necessary (e.g., by adding an equal volume of ACN), and inject it into the HPLC. This is the T=0 time point.

-

-

Time-Course Incubation:

-

Incubate the remaining reaction mixture at the desired temperature (e.g., 37°C).

-

Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot immediately as described above.

-

-

HPLC Analysis:

-

Method:

-

Column: C18 reversed-phase

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: e.g., 5% to 95% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV (select a wavelength where the boronic acid has strong absorbance, e.g., 254 nm)

-

Injection Volume: 10 µL

-

-

Analyze all samples from the time course.

-

-

Data Analysis:

-

Integrate the peak area of the parent arylboronic acid for each time point.

-

Calculate the percentage of arylboronic acid remaining at each time point relative to T=0.

-

Plot the natural logarithm of the percent remaining (ln[% remaining]) versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the rate constant, k.

-

Calculate the half-life using the equation: t½ = 0.693 / k

-

Self-Validation and Controls:

-

Run a control sample in a purely organic solvent (e.g., ACN) where degradation is expected to be minimal.

-

Confirm the identity of degradation product peaks by co-injection with authentic standards or by LC-MS if available.

Conclusion and Future Outlook

The oxidative and hydrolytic instability of arylboronic acids is a fundamental challenge that directly impacts their application in synthesis and beyond. A proactive approach, grounded in a mechanistic understanding of the competing degradation pathways of oxidation and protodeboronation, is essential for success. The development of advanced stabilizing strategies, particularly the use of MIDA boronates and intramolecularly coordinated structures like boralactones, has transformed previously intractable substrates into reliable, bench-stable reagents.[2][11][21] As chemists continue to push the boundaries of synthesis into increasingly complex molecular architectures and aqueous biological systems, the rational design of next-generation, stabilized organoboron reagents will remain a critical area of research, enabling new discoveries in medicine, materials, and catalysis.

References

-

Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]

-

Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. National Institutes of Health. [Link]

-

Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

-

ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

-

Semantic Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

-

Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Fall 2020 National Meeting. [Link]

-

ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

-

Butters, M., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions. [Link]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

ResearchGate. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

Windsor, I. W., et al. (n.d.). Tuning arylboronic acid oxidation reactivity profiles with neighboring group effects. ACS Spring 2021 National Meeting. [Link]

-

ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Bryantsev, V. S., & Daniels, M. A. (2013). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health. [Link]

-

Semantic Scholar. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. [Link]

-

Ghaffari, B., et al. (2019). Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. Chemical Science. [Link]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]

-

Reyes, A., & Singleton, T. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. ACS Fall 2022 National Meeting. [Link]

-

Molloy, J. J., et al. (2017). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. National Institutes of Health. [Link]

-

Graham, B. J., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

-

Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Johnson, B. J., & Smith, R. G. (1979). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]

-

Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

-

Al-Jitan, S., et al. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI. [Link]

-

Kumar, P. P., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Environmental Health & Safety, University of California, Berkeley. (n.d.). Chemical Storage Guidelines. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. [Link]

Sources

- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Tuning arylboronic acid oxidation reactivity profiles with neighboring group effects - American Chemical Society [acs.digitellinc.com]

- 19. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 20. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 24. static.cymitquimica.com [static.cymitquimica.com]

- 25. laballey.com [laballey.com]

- 26. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of (2-Ethynylphenyl)boronic Acid

Abstract

(2-Ethynylphenyl)boronic acid is a pivotal building block in contemporary organic synthesis and drug discovery, valued for its utility in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. However, its successful application is intrinsically linked to its physicochemical properties, namely its solubility in common laboratory solvents and its stability under various experimental conditions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and managing the solubility and stability of this compound. This document moves beyond a simple recitation of data, offering a detailed exposition of the underlying chemical principles and providing robust, field-proven experimental protocols to empower researchers to generate reliable and reproducible data.

Introduction: The Chemical Nuances of this compound

This compound belongs to the broader class of arylboronic acids, which are generally crystalline solids. Structurally, it is a phenylboronic acid bearing an ethynyl substituent at the ortho position. This seemingly simple modification introduces significant electronic and steric effects that influence its reactivity, solubility, and stability profile compared to its parent compound, phenylboronic acid.

Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom, a characteristic that governs their chemical behavior.[1] They are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly in the solid state or in non-polar solvents.[2] This equilibrium can complicate characterization and solubility assessments. Furthermore, the ortho-ethynyl group can participate in intramolecular interactions, potentially influencing the acidity and stability of the boronic acid moiety.[3][4]

This guide will systematically address the critical aspects of solubility and stability, providing both the theoretical underpinnings and the practical methodologies required for successful handling and application of this versatile reagent.

Solubility Profile of this compound: A Predictive and Experimental Approach

A thorough understanding of a compound's solubility is paramount for its effective use in chemical reactions and for the development of robust analytical methods. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can make informed predictions based on the behavior of analogous compounds and provide a rigorous experimental framework for its determination.

Predicted Solubility Behavior

Based on studies of phenylboronic acid and its derivatives, we can anticipate the following solubility trends for this compound:

-

High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone) are generally good solvents for phenylboronic acid.[2] The presence of the ethynyl group is unlikely to drastically alter this behavior.

-

Moderate Solubility: Chlorinated solvents like chloroform are expected to be moderately effective.[2]

-

Low Solubility: Hydrocarbon solvents such as methylcyclohexane and hexanes are predicted to be poor solvents for this polar compound.[2]

-

Variable Aqueous Solubility: The solubility of phenylboronic acid in water is relatively low, around 10 g/L at 20°C.[5][6] The introduction of substituents can either increase or decrease aqueous solubility.[7] The ethynyl group, being relatively non-polar, may slightly decrease the aqueous solubility compared to the parent compound.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, a systematic experimental approach is necessary. We present protocols for both thermodynamic and kinetic solubility, which serve different but complementary purposes in a research and development setting.

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the gold standard for solubility measurement.[8] The shake-flask method is a reliable and widely accepted technique for this determination.[6]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a clear glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6]

-

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.[6]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Quantify the concentration against a standard curve.

-

Calculation: The thermodynamic solubility is calculated by multiplying the measured concentration by the dilution factor.

Data Presentation: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

| Tetrahydrofuran (THF) | 25 | To be determined | To be determined |

| Acetone | 25 | To be determined | To be determined |

| Dichloromethane (DCM) | 25 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined |

Kinetic solubility measures the concentration at which a compound precipitates from a solution when rapidly diluted from a concentrated stock (typically in DMSO). This is particularly relevant for high-throughput screening applications where compounds are introduced into aqueous assay buffers from DMSO stocks.[9]

Experimental Protocol: Turbidimetric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microplate, add 198 µL of the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Include a blank well with buffer and 2 µL of DMSO.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.[10]

-

Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[10]

-

Data Analysis: A significant increase in absorbance or light scattering in the wells containing the test compound compared to the blank indicates precipitation. The concentration at which this occurs is the kinetic solubility limit.

Caption: Workflow for solubility determination.

Stability of this compound: Degradation Pathways and Assessment

The stability of boronic acids is a critical consideration, as degradation can lead to reduced reaction yields and the formation of impurities. Arylboronic acids are susceptible to several degradation pathways, with oxidative and protodeboronative processes being the most common.

Key Degradation Pathways

-